Ethyl 2-(2-cyanophenyl)acetate can be sourced from several chemical suppliers, including Sigma-Aldrich and Biosynth. It is classified under the category of organic compounds, specifically as an ester derivative due to the presence of the ethyl acetate moiety. Its structural uniqueness lies in the presence of a cyano group attached to a phenyl ring, making it a valuable compound for synthetic organic chemistry.
The synthesis of ethyl 2-(2-cyanophenyl)acetate can be achieved through several methods:
The choice of method often depends on the desired yield and purity of the final product. For instance, microwave-assisted synthesis can significantly reduce reaction times compared to traditional methods.
The molecular structure of ethyl 2-(2-cyanophenyl)acetate can be represented as follows:
InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12/h3-6,13H,2,8H2,1H3
SAHHQUFVDZOAEH-UHFFFAOYSA-N
The structural formula indicates that the compound consists of a central acetate moiety attached to a phenyl ring that carries a cyano substituent.
Ethyl 2-(2-cyanophenyl)acetate is versatile in terms of chemical reactivity:
The reaction conditions for these transformations typically involve specific solvents and temperatures that optimize yield and minimize side reactions.
The mechanism by which ethyl 2-(2-cyanophenyl)acetate exerts its effects involves interaction with biological targets such as enzymes or receptors. The cyano group may facilitate binding to specific sites on proteins or other biomolecules, influencing cellular processes. This interaction often leads to alterations in metabolic pathways, which can be harnessed for therapeutic purposes or as intermediates in drug synthesis.
Relevant data on these properties can inform handling procedures and potential applications in laboratory settings.
Ethyl 2-(2-cyanophenyl)acetate has several scientific uses:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: